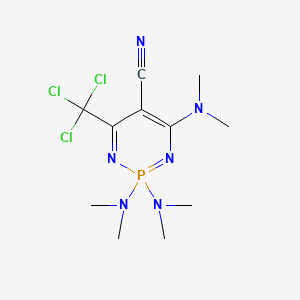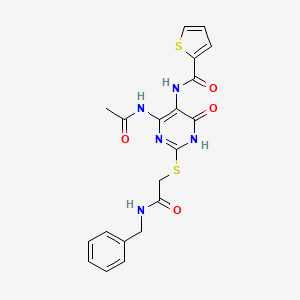![molecular formula C22H16N2S B2780774 (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-53-8](/img/structure/B2780774.png)
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, also known as MC540, is a fluorescent dye that has been extensively used in scientific research applications. MC540 is a highly sensitive and selective probe for the detection of membrane potential changes in cells.
作用機序
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a voltage-sensitive fluorescent dye that binds to the membrane of cells and undergoes a conformational change in response to changes in membrane potential. This conformational change results in a change in the fluorescence intensity of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole, which can be measured using fluorescence microscopy or spectroscopy. The change in fluorescence intensity is proportional to the change in membrane potential.
Biochemical and Physiological Effects
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has been shown to have minimal effects on cell viability and membrane integrity at concentrations used for fluorescence imaging. However, higher concentrations of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can cause membrane disruption and cell death. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been shown to affect the activity of ion channels and transporters in cells, which can lead to changes in membrane potential and cell function.
実験室実験の利点と制限
One of the main advantages of using (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole as a fluorescent probe is its high sensitivity and selectivity for membrane potential changes in cells. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is also relatively easy to use and can be used with a variety of fluorescence imaging techniques. However, (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has some limitations, including its potential toxicity at high concentrations and its limited ability to detect changes in membrane potential in some types of cells.
将来の方向性
There are several future directions for the use of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in scientific research. One area of research is the development of new fluorescent probes with improved sensitivity and selectivity for membrane potential changes in cells. Another area of research is the application of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in the study of membrane potential changes in disease states, such as cancer and neurological disorders. Additionally, the use of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole in combination with other imaging techniques, such as patch-clamp electrophysiology, could provide new insights into the mechanisms of membrane potential changes in cells.
合成法
The synthesis of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole involves the condensation of 2-(2-aminoethoxy)ethanol with 9-methylcarbazole-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form the final product, (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole. The overall yield of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole synthesis is around 30%.
科学的研究の応用
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is widely used in scientific research as a fluorescent probe for the detection of membrane potential changes in cells. It has been used to study the membrane potential changes in a variety of cells, including neurons, muscle cells, and cancer cells. (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has also been used to investigate the effects of various drugs and toxins on membrane potential changes in cells.
特性
IUPAC Name |
2-[(E)-2-(9-methylcarbazol-2-yl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2S/c1-24-19-8-4-2-6-16(19)17-12-10-15(14-20(17)24)11-13-22-23-18-7-3-5-9-21(18)25-22/h2-14H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLTVHYROVHXPL-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)




![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2780712.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)
